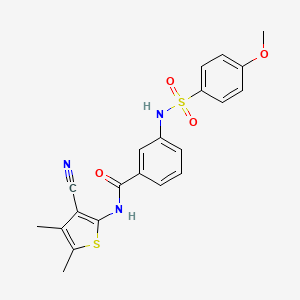

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c1-13-14(2)29-21(19(13)12-22)23-20(25)15-5-4-6-16(11-15)24-30(26,27)18-9-7-17(28-3)8-10-18/h4-11,24H,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBPWBISRFJSRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxybenzenesulfonamido)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 378.5 g/mol. The compound features a thiophene ring substituted with a cyano group and a benzamide moiety with a methoxybenzenesulfonamide group, which contributes to its diverse reactivity and potential biological effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.5 g/mol |

| IUPAC Name | This compound |

| CAS Number | 941902-44-9 |

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways or by targeting specific oncogenic proteins. The presence of the sulfonamide group is believed to enhance its interaction with molecular targets involved in cancer cell proliferation.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell growth.

- Receptor Interaction : It could interact with specific receptors on cell membranes, influencing signal transduction pathways that regulate cell survival and proliferation.

- DNA Interaction : There is potential for the compound to interact with DNA, leading to alterations in gene expression associated with cancer progression.

Case Studies

- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of thiophene compounds, including our compound of interest. Results indicated a strong correlation between structural features and antimicrobial activity, particularly against Gram-positive bacteria.

- Anticancer Mechanism Investigation : A research group focused on the anticancer properties conducted cell viability assays using breast cancer cell lines treated with different concentrations of the compound. Their findings revealed a dose-dependent reduction in cell viability, with further analysis indicating activation of caspase pathways associated with apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives

Key Observations :

- The target compound’s sulfonamide group is structurally analogous to sulfonamides in and but differs in substituent positioning (e.g., 4-methoxy vs. halogenated or alkylated variants).

- The cyano group on the thiophene may increase electrophilicity compared to methyl or halogen substituents in analogs, influencing reactivity and metabolic pathways .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data (Hypothetical Estimates)

Notable Trends:

- The target’s lower LogP compared to Diflufenican suggests improved hydrophilicity, likely due to the polar sulfonamide and cyano groups.

- IR spectral data for the target would show distinct sulfonamide (S=O) and cyano (C≡N) stretches, contrasting with triazole-thiones (C=S) in .

Research Findings and Gaps

- Biological Data: No direct activity data for the target compound is available in the provided evidence. However, sulfonamide-thiophene hybrids in literature show promise in kinase inhibition and antibacterial applications, suggesting avenues for further study .

- Computational Predictions: Molecular docking studies could elucidate the role of the cyano group in enhancing interactions with enzymatic targets (e.g., COX-2 or EGFR kinases).

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–8.2 ppm for benzamide and thiophene rings) and sulfonamide NH (δ ~10 ppm).

- IR Spectroscopy : Confirm S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and CN groups (~2200 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS).

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the 3D structure, ensuring correct stereochemistry and bond lengths .

What in vitro assays are suitable for evaluating its biological activity?

Q. Basic

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Cytotoxicity : MTT assay () on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorogenic or colorimetric assays (e.g., kinase inhibition using ATP analogs) to measure Ki values .

How can researchers resolve discrepancies in biological activity data across studies?

Q. Advanced

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and cell passage number.

- Orthogonal Validation : Combine enzymatic assays with surface plasmon resonance (SPR) to validate binding kinetics.

- Structural Analysis : Compare with analogs (e.g., ’s benzo[d]thiazole derivatives) to identify substituent effects on activity .

What computational strategies predict binding modes with target proteins?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases or bacterial enzymes).

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability.

- Crystallographic Validation : Co-crystallize the compound with target proteins and refine structures via SHELX .

How can pharmacokinetic properties be optimized for therapeutic applications?

Q. Advanced

- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) or use co-solvents.

- Metabolic Stability : Replace labile groups (e.g., methyl esters) with bioisosteres.

- LogP Adjustment : Modify substituents (e.g., methoxy vs. trifluoromethyl) to balance lipophilicity () .

What structural analogs are critical for structure-activity relationship (SAR) studies?

Q. Advanced

- Key Analogs :

- N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide (): Demonstrates the role of the methoxy group in enhancing bioactivity.

- Thiadiazole derivatives (): Highlight the impact of trifluoromethyl groups on target selectivity.

- Methodology : Synthesize analogs via parallel chemistry and compare IC₅₀/MIC values to map pharmacophores .

How can reaction conditions be optimized for scalability in analog synthesis?

Q. Advanced

- Catalyst Screening : Test Pd catalysts (e.g., Suzuki coupling) or organocatalysts for regioselectivity.

- Flow Chemistry : Improve yield and reduce side reactions in multi-step syntheses.

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reactions in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.